Product packaging for 5-Azaspiro[2.5]octan-8-ol(Cat. No.:CAS No. 955028-96-3)

5-Azaspiro[2.5]octan-8-ol

Cat. No.: B3174983
CAS No.: 955028-96-3
M. Wt: 127.18
InChI Key: XFVIPNSXLIWOIR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic systems, which are characterized by two or more rings linked by a single common atom, have garnered considerable attention in modern drug discovery and chemical research. tandfonline.com Their rising prominence stems from several key advantages over more traditional, planar aromatic structures.

One of the most significant attributes of spirocycles is their inherent three-dimensionality. bldpharm.com This structural rigidity and defined spatial arrangement of substituents can lead to improved binding affinity and selectivity for biological targets. tandfonline.comtandfonline.com By locking the conformation of a molecule, spirocyclic scaffolds can optimize the orientation of functional groups that interact with proteins, enhancing efficacy. tandfonline.com

Furthermore, the incorporation of spirocyclic motifs often leads to an increase in the fraction of sp3-hybridized carbon atoms (Fsp3). A higher Fsp3 value is a measure of a compound's three-dimensional complexity and has been correlated with a greater likelihood of success in clinical development. bldpharm.com This shift from flat, sp2-heavy structures generally improves key physicochemical properties. For instance, spiro-containing compounds often exhibit enhanced aqueous solubility, modulated lipophilicity (logP), and greater metabolic stability compared to their non-spirocyclic counterparts. tandfonline.combldpharm.com These improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of viable drug candidates. tandfonline.com

The unique topology of spirocycles provides a rigid framework that can serve as a bioisosteric replacement for more flexible or conformationally labile groups in known active compounds, a strategy that has been successfully employed to optimize lead compounds. tandfonline.com This structural feature allows for the exploration of novel chemical space and the generation of compounds with improved pharmacological profiles. nih.gov

Classification and Overview of Azaspiro[2.x]alkane Frameworks

Azaspiro[x.y]alkanes belong to the broader class of heterocyclic spiro compounds, where at least one of the rings contains a nitrogen atom. tandfonline.com The nomenclature "[x.y]" specifies the number of carbon atoms in each ring connected to the spirocenter, excluding the spiro atom itself. Thus, azaspiro[2.x]alkanes are characterized by a cyclopropane (B1198618) ring (which has 2 carbons other than the spiro atom) fused to a nitrogen-containing ring.

These frameworks are classified based on the size of the nitrogen-containing ring and the position of the nitrogen atom relative to the spirocenter. The general structure provides a rigid three-dimensional scaffold that is of increasing interest in pharmaceutical development. chemrxiv.org The nitrogen atom within the ring system offers a convenient point for chemical modification and can also act as a key hydrogen bond acceptor or donor, influencing the compound's interaction with biological targets. thieme-connect.com

A notable trend observed with azaspirocycles is their ability to confer improved physicochemical properties compared to simpler monocyclic amines like piperidines or morpholines. Studies have shown that azaspirocycles can lead to higher aqueous solubility, decreased lipophilicity, and enhanced metabolic stability. tandfonline.com Azaspiro[2.y]alkanes, in particular, have been incorporated into numerous drug candidates for a variety of therapeutic areas. chemrxiv.org The development of synthetic methods, including stereodivergent enzymatic syntheses, has made these structurally diverse and pharmaceutically relevant scaffolds more accessible for research and development. chemrxiv.orgchemrxiv.org

Structural Elucidation and Nomenclatural Considerations for 5-Azaspiro[2.5]octan-8-ol

This compound is a specific member of the azaspiroalkane class. Its structure and nomenclature can be broken down as follows:

Spiro[2.5]octane : This core name indicates a spirocyclic system containing a total of eight carbon atoms (including the spiro atom). The "[2.5]" designation specifies that the spiro atom connects a cyclopropane ring (3 atoms total, so 2 other than the spiro atom) and a cyclohexane (B81311) ring (6 atoms total, so 5 other than the spiro atom).

5-Aza : The prefix "aza" denotes the replacement of a carbon atom with a nitrogen atom in the ring system. The number "5" indicates the position of this nitrogen atom according to IUPAC nomenclature rules for spiro compounds.

-8-ol : This suffix indicates the presence of a hydroxyl (-OH) group at position 8 of the spirocyclic framework.

The resulting structure is a piperidine (B6355638) ring (a six-membered heterocycle with one nitrogen atom) fused via a spirocyclic junction to a cyclopropane ring. A hydroxyl group is attached to the piperidine ring.

Below are the key structural details for the parent compound.

science
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₃NO bldpharm.com
Molecular Weight127.18 g/mol bldpharm.com
CAS Number955028-96-3 bldpharm.com

The compound is often handled in its salt form, such as this compound hemioxalate, to improve properties like solubility and stability for research purposes. evitachem.com

Rationale for Research Focus on the 5-Azaspiro[2.5]octane Moiety

The 5-azaspiro[2.5]octane moiety is of particular interest in medicinal chemistry because it serves as a versatile and privileged scaffold for creating compounds with desirable pharmacological properties. The rationale for this research focus is multifaceted.

Firstly, the rigid framework of the 5-azaspiro[2.5]octane core allows for precise, three-dimensional positioning of substituents, which can enhance interactions with biological targets. This structural control is crucial for improving potency and, significantly, selectivity. chemrxiv.org For example, replacing a more flexible or simple aromatic linker with an azaspiro[2.5]octane has been shown to improve the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target effects. chemrxiv.org

Secondly, this scaffold has been successfully used to develop potent and selective antagonists for challenging targets like the M4 muscarinic acetylcholine (B1216132) receptor. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the chiral 6-azaspiro[2.5]octane scaffold (a constitutional isomer of the 5-aza variant) can lead to compounds with excellent potency and selectivity. researchgate.net This highlights the potential of the broader azaspiro[2.5]octane framework in fine-tuning ligand-receptor interactions.

Finally, the synthetic accessibility of the azaspiro[2.5]octane core and its derivatives allows for the systematic exploration of chemical space. researchgate.net Researchers can generate libraries of compounds by modifying the scaffold at the nitrogen atom or other positions, enabling the optimization of hit compounds into clinical candidates. The combination of its unique three-dimensional structure, proven success in improving pharmacological profiles, and synthetic tractability makes the 5-azaspiro[2.5]octane moiety a highly attractive building block in modern drug discovery.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3174983 5-Azaspiro[2.5]octan-8-ol CAS No. 955028-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-4-8-5-7(6)2-3-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVIPNSXLIWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Azaspiro 2.5 Octan 8 Ol and Its Structural Analogs

Retrosynthetic Analysis of the 5-Azaspiro[2.5]octane Core Structure

A retrosynthetic analysis of the 5-azaspiro[2.5]octane core reveals several strategic disconnections. The most common approaches focus on the formation of either the cyclopropane (B1198618) or the piperidine (B6355638) ring as the key bond-forming step.

Strategy 1: Cyclopropanation. The most direct and widely employed strategy involves the disconnection of the cyclopropane ring. This approach identifies an exocyclic methylene (B1212753) piperidine derivative as a key precursor. The spirocyclic system is then constructed via a cyclopropanation reaction of the double bond. This strategy is advantageous as it allows for the late-stage introduction of the spiro-cyclopropane, and numerous methods exist for asymmetric cyclopropanation, enabling stereocontrol. The carbene precursor for this transformation is typically a diazo compound.

Strategy 2: Annulation/Cyclization. An alternative disconnection breaks the bonds of the piperidine ring. This approach starts with a cyclopropane-containing building block, for instance, a 1-amino-1-(carboxymethyl)cyclopropane derivative. The piperidine ring is then formed through cyclization or annulation reactions. This can involve intramolecular alkylations or cycloaddition strategies to construct the six-membered nitrogen heterocycle onto the pre-existing cyclopropane scaffold.

Strategy 3: Rearrangement. Though less common, rearrangement strategies could be envisioned. For example, a ring expansion of a smaller azaspiro[2.4]heptane system or a ring contraction of a larger spirocyclic precursor could potentially lead to the desired 5-azaspiro[2.5]octane core.

The choice of strategy often depends on the desired substitution pattern and the required stereochemistry of the final molecule. The cyclopropanation approach has seen the most extensive development, particularly with the advent of powerful catalytic asymmetric methods.

Stereoselective and Enantioselective Synthetic Strategies

Controlling the stereochemistry at the spirocyclic center and any additional stereocenters on the rings is crucial for developing effective pharmaceutical agents. Significant research has been directed towards stereoselective and enantioselective methods to access these scaffolds.

Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Recently, a stereodivergent biocatalytic platform for the synthesis of azaspiro[2.y]alkanes has been developed using engineered carbene transferase enzymes. acs.orgchemrxiv.org

This method utilizes engineered protoglobin-based enzymes and their native iron-heme cofactors for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgnih.gov Through directed evolution, enzyme variants have been created that can produce all possible stereoisomers of various azaspiro[2.y]alkanes. acs.org These enzymatic reactions exhibit high yields (up to >99%) and excellent levels of diastereoselectivity (up to >99.5:0.5 dr) and enantioselectivity (up to >99.5:0.5 er). chemrxiv.orgnih.gov

A key advantage of this biocatalytic system is its practicality and scalability. The reactions can be performed on a gram scale in fully aqueous media without the need for organic co-solvents, at high substrate concentrations (up to 150 mM or 25 g/L), using lyophilized E. coli lysate as the catalyst. chemrxiv.orgchemrxiv.orgnih.gov This platform provides a practical and green alternative to conventional chemical methods for accessing enantiopure azaspirocycles. chemrxiv.org

Table 1: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes
SubstrateEnzyme VariantProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
N-Boc-4-methylenepiperidineApePgb-xHC-5315(R)-N-Boc-5-azaspiro[2.5]octane83N/A2.5:97.5 chemrxiv.org
N-Boc-4-methylenepiperidineTamPgb-xHC-5318(S)-N-Boc-5-azaspiro[2.5]octane72N/A95:5 chemrxiv.org
Ethyl 2-diazoacetate with N-Ts-3-methylenepyrrolidineEngineered P450cis-Trifluoromethyl-substituted cyclopropane55cis-selective99% ee researchgate.net

Transition-metal catalysis is a cornerstone for the asymmetric synthesis of cyclopropanes. nih.gov For the synthesis of azaspiro[n.2]alkanes, dirhodium(II) and cobalt(II) complexes have proven to be particularly effective catalysts.

A highly efficient method for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes involves the use of chiral dirhodium tetracarboxylate catalysts. nih.gov Specifically, the Rh₂(p-PhTPCP)₄ catalyst has demonstrated high efficacy in the cyclopropanation of exocyclic olefins with donor/acceptor carbenes derived from diazo compounds. nih.gov This system can achieve high enantioselectivity (up to 99% ee) and can operate with high efficiency, reaching up to 83,000 turnovers. nih.gov The stereoselectivity is believed to be controlled by the fit of the substrate within the chiral pocket of the catalyst. nih.gov

Cobalt(II)-based catalytic systems have also been developed for asymmetric cyclopropanation. nih.gov These systems, often utilizing D₂-symmetric chiral amidoporphyrin ligands, operate through a metalloradical mechanism. nih.gov They are effective for the cyclopropanation of a wide range of alkenes with α-heteroaryldiazomethanes, providing access to chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov Another approach uses cobalt catalysts with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially unstable diazoalkanes. nih.govdicp.ac.cn

Table 2: Asymmetric Catalytic Cyclopropanation for Azaspiro[n.2]alkanes
OlefinDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-Boc-4-methylenepiperidineMethyl phenyldiazoacetateRh₂(p-PhTPCP)₄89>20:198% ee nih.gov
N-Ts-4-methylenepiperidineMethyl phenyldiazoacetateRh₂(p-PhTPCP)₄90>20:198% ee nih.gov
3-MethylenazetidineMethyl phenyldiazoacetateRh₂(p-PhTPCP)₄80N/A95% ee nih.gov
Tropane derivativeMethyl phenyldiazoacetateRh₂(p-PhTPCP)₄86Single diastereomer99% ee nih.gov

When the exocyclic olefin precursor is unsymmetrical, the cyclopropanation reaction can lead to the formation of two diastereomers. Achieving high diastereoselectivity is a significant challenge. The development of highly selective catalysts is key to controlling the facial selectivity of the carbene addition to the double bond.

The dirhodium paddlewheel catalyst, Rh₂(p-PhTPCP)₄, has shown remarkable success in controlling diastereoselectivity in the synthesis of non-symmetrical azaspiro[n.2]alkanes. nih.gov For example, the reaction of N-Boc-3-methyl-4-methylenepiperidine with methyl phenyldiazoacetate proceeds with a diastereomeric ratio of >20:1 and 98% ee. nih.gov This high level of control extends to various substituted piperidine and pyrrolidine (B122466) rings, as well as different aryldiazoacetates and heteroaryldiazoacetates. nih.gov For instance, the synthesis of a pyridyl-substituted azaspirocycle proceeded with >20:1 d.r. and 98% ee. nih.gov However, the level of diastereoselectivity can be sensitive to the substrate; the cyclopropanation of N-tosyl-3-methylenepyrrolidine resulted in a lower diastereoselectivity of 7:1, although the enantioselectivity remained high at 98% ee. nih.gov

Computational studies suggest that the observed stereoselectivity arises from the specific interactions between the substrate and the chiral ligands of the catalyst, which creates a well-defined chiral pocket that directs the approach of the reactants. nih.gov

Cyclization Reactions for Spiro[2.5]octane Ring System Construction

While cyclopropanation is a dominant strategy, building the heterocyclic ring onto a cyclopropane core via cyclization is also a viable approach. Annulation reactions, which form a new ring in a single operation, are particularly efficient for this purpose.

[X+Y] annulation reactions, where a ring is formed from an X-atom and a Y-atom fragment, are powerful tools in heterocyclic synthesis. For constructing the piperidine ring of a 5-azaspiro[2.5]octane system, a [5+1] or [3+3] annulation strategy could be employed.

For example, a [3+3] annulation could involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. Donor-acceptor (D-A) cyclopropanes can serve as versatile three-carbon building blocks in such reactions. mdpi.com The "push-pull" nature of the substituents on the cyclopropane ring facilitates selective bond cleavage, generating a 1,3-zwitterionic intermediate that can react with a suitable partner. mdpi.com For instance, the reaction of spirocyclopropyl oxindoles with nitrones in the presence of a Sc(III) catalyst can proceed via a [3+3] annulation to form six-membered heterocyclic rings with excellent diastereoselectivity and enantioselectivity. mdpi.com A similar strategy could be adapted for the synthesis of the 5-azaspiro[2.5]octane core by reacting a suitable cyclopropane-1,1-diester or a related synthon with a 1,3-nitrogen-containing dinucleophile.

Another relevant strategy is the double Michael addition. For example, a [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones has been used to synthesize 2,4-Diazaspiro[5.5]undecane derivatives stereoselectively. researchgate.net This type of cascade cyclization, where a one-carbon nucleophile adds twice to a five-carbon acceptor, could be conceptually applied to the synthesis of the 5-azaspiro[2.5]octane system using a cyclopropane-based precursor.

Intramolecular Carbon-Nitrogen Bond Forming Reactions

Intramolecular carbon-nitrogen bond-forming reactions are a cornerstone in the synthesis of azaspirocyclic compounds, providing a powerful means to construct the characteristic spirocyclic core. These reactions involve the formation of a new C-N bond within a single molecule, leading to the creation of a nitrogen-containing ring fused at a spirocenter. A variety of strategies, including cyclization of haloamines, reductive amination of ketoamines, and transition-metal-catalyzed aminations, have been effectively employed.

One prominent approach involves the cyclization of acyclic precursors containing both a nucleophilic nitrogen atom and an electrophilic carbon center. For instance, the treatment of a suitably substituted cyclohexanone (B45756) derivative bearing an aminoalkyl side chain with an acid catalyst can induce an intramolecular iminium ion formation, followed by cyclization to yield the spirocyclic framework. The stereochemical outcome of such reactions can often be controlled by the careful choice of substrates and reaction conditions.

Research has also demonstrated the utility of iron trichloride (B1173362) (FeCl₃) in promoting the cyclization of tosylamine-tethered enynols. This method proceeds rapidly at room temperature to afford substituted azaspirocycles in good to excellent yields nih.govacs.org. Another innovative strategy involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, which upon electrophilic activation, undergo intramolecular cyclization to provide a diverse range of spiro-azetidine products bris.ac.uk.

The table below summarizes representative examples of intramolecular C-N bond-forming reactions used in the synthesis of azaspirocycles.

Precursor TypeReaction ConditionsProduct TypeYield (%)Reference
Cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-olsFeCl₃, 23 °C(Z)-4-(arylchloromethylene)-azaspirocycleGood to Excellent nih.govacs.org
Azabicyclo[1.1.0]butyl ketonesElectrophilic activationSpiro-azetidinesGood to Excellent bris.ac.uk
N-acyliminium ion precursorsLewis acid catalysis1-azaspiro[4.5]-7-decen-2-one derivativesNot specified clockss.org

Ring-Closing Metathesis Approaches to Spirocycles

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of a wide array of cyclic and spirocyclic structures in organic synthesis. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the intramolecular coupling of two alkene moieties to form a new cycloalkene with the concomitant release of a small volatile alkene, such as ethylene. wikipedia.org The functional group tolerance and predictable reactivity of modern RCM catalysts have made it a favored method for synthesizing complex molecular architectures, including azaspirocycles.

The application of RCM in the synthesis of azaspirocycles typically involves the preparation of an acyclic diene precursor containing a nitrogen atom positioned to become part of the newly formed ring. For instance, a nitrogen-containing chain with terminal alkene groups can be cyclized to form the heterocyclic component of the spirocycle. This strategy has been successfully applied to the synthesis of various azaspiro[m.n]alkanes.

Key to the success of an RCM approach is the design of the diene precursor. The length and flexibility of the tether connecting the two alkene functionalities play a crucial role in the efficiency of the ring-closing process. Research by Stephen F. Martin and others has demonstrated the synthesis of bridged azabicyclic structures through the RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov While not directly forming a spirocycle, this work highlights the utility of RCM in creating complex nitrogen-containing ring systems. A tandem RCM approach has also been developed for the diastereoselective synthesis of spiropiperidines. researchgate.net

The table below provides an overview of catalyst systems and conditions commonly employed in RCM for the synthesis of cyclic and spirocyclic structures.

CatalystSubstrate TypeRing Size FormedYield (%)Reference
Grubbs' 2nd GenerationDiene with terminal alkenes5-30 membered ringsVaries wikipedia.org
Hoveyda-Grubbs' 2nd GenerationDiene with terminal alkenes5-30 membered ringsVaries nih.gov
Ruthenium indenylidene complexDiene precursor7-membered ring87 wikipedia.org

Modern Synthetic Techniques for Enhanced Efficiency and Scalability

Continuous-Flow Synthesis Applications

Continuous-flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. mtak.huspringerprofessional.de This methodology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comuc.pt The enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability make it an attractive approach for the synthesis of valuable scaffolds like 5-azaspiro[2.5]octan-8-ol. mtak.hunih.gov

While specific examples detailing the continuous-flow synthesis of this compound are not abundant in the literature, the principles and techniques developed for other heterocyclic systems are readily applicable. mtak.hu For example, reactions that are difficult to control in batch due to exothermicity or the use of unstable intermediates can often be performed safely and efficiently in a microreactor. nih.gov

The table below outlines the key advantages of continuous-flow synthesis compared to traditional batch methods.

FeatureContinuous-Flow SynthesisBatch Synthesis
Heat Transfer Excellent, due to high surface-area-to-volume ratioOften limited, can lead to hotspots
Safety Enhanced, small reaction volumes minimize riskHigher risk with large volumes of hazardous materials
Scalability Achieved by running for longer times or numbering-up reactorsOften requires re-optimization of reaction conditions
Process Control Precise control over temperature, pressure, and residence timeLess precise control, potential for gradients
Reaction Time Often significantly shorterCan be lengthy

Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascade processes represent a powerful strategy in modern organic synthesis, combining the versatility of chemical catalysis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.govmdpi.com This approach is particularly valuable for the synthesis of complex chiral molecules, such as functionalized azaspirocycles. nih.gov By integrating enzymatic steps into a synthetic sequence, it is possible to achieve high levels of stereocontrol and reduce the need for protecting groups and harsh reagents. mdpi.comresearchgate.net

The synthesis of chiral amines and alcohols, key functionalities present in this compound, can be efficiently achieved using biocatalytic methods. nih.gov Enzymes such as transaminases, oxidases, and dehydrogenases can be employed to introduce stereocenters with high enantiomeric excess. nih.gov A chemo-enzymatic cascade might involve an initial chemical synthesis to construct the basic spirocyclic skeleton, followed by one or more enzymatic steps to introduce or modify functional groups with high selectivity.

For example, a racemic mixture of a spirocyclic ketone could be resolved through an enzymatic reduction to produce a single enantiomer of the corresponding alcohol. Alternatively, an enzymatic reaction could be used to selectively functionalize a specific position on the spirocyclic core. A recent study described a stereodivergent carbene transferase platform for the cyclopropanation of unsaturated exocyclic N-heterocycles, providing access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high yield and selectivity. chemrxiv.org

The table below highlights different types of enzymes and their applications in chemo-enzymatic syntheses relevant to the construction of chiral building blocks.

Enzyme ClassTransformationApplication in SynthesisReference
Transaminases Asymmetric synthesis of chiral amines from ketonesIntroduction of stereogenic amine centers nih.gov
Dehydrogenases Stereoselective reduction of ketones to alcoholsEnantioselective synthesis of chiral alcohols mdpi.com
Monooxygenases Enantioselective epoxidation of alkenesCreation of chiral epoxides for further functionalization mdpi.com
Halohydrin Dehalogenases Regioselective epoxide ring-openingSynthesis of chiral azidoalcohols mdpi.com

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of the this compound core is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new chemical entities with tailored properties. nih.govacs.org The core structure presents several points for modification, including the nitrogen atom of the piperidine ring, the hydroxyl group, and the carbon framework of both the cyclopropane and cyclohexane (B81311) rings.

Modification of the hydroxyl group can be accomplished through esterification, etherification, or oxidation to the corresponding ketone. These transformations allow for the introduction of a wide range of functional groups that can act as hydrogen bond donors or acceptors, or as points for further conjugation.

Functionalization of the carbon skeleton is more challenging but offers the potential for significant structural diversification. This could involve the introduction of substituents on the cyclohexane or cyclopropane rings of a suitable precursor before the spirocyclization step. Alternatively, late-stage functionalization of the pre-formed spirocycle could be achieved through C-H activation or other modern synthetic methods. Research on the synthesis of pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold demonstrates how a core spirocycle can be elaborated with complex heterocyclic moieties. mdpi.com

The following table provides examples of synthetic strategies for the functionalization of azaspirocyclic scaffolds.

Functionalization SiteReaction TypeReagents and ConditionsResulting DerivativeReference
Nitrogen Atom N-AcylationAcid chloride, baseN-Acyl derivative mdpi.com
Nitrogen Atom N-AlkylationAlkyl halide, baseN-Alkyl derivative nih.gov
Hydroxyl Group OxidationOxidizing agent (e.g., PCC, Swern)Spirocyclic ketone nih.gov
Carbon Skeleton Coupling ReactionAmine hydrochloride, acid, HBTU, DIPEAPyrrole-substituted spirocycle mdpi.com

Structural Characterization and Conformational Analysis of 5 Azaspiro 2.5 Octan 8 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for determining the precise molecular structure of compounds like 5-Azaspiro[2.5]octan-8-ol. These techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the functional groups present in the molecule.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-field NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

¹H NMR Spectroscopy would provide information on the chemical environment and connectivity of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the cyclohexanol (B46403) moiety. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display separate signals for each unique carbon atom in this compound, including the spiro carbon, the carbons of the cyclopropane ring, and the carbons of the piperidine and cyclohexanol rings.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the final structure. COSY experiments would reveal the coupling between adjacent protons, allowing for the tracing of the proton network within the rings. HSQC would correlate each proton signal with its directly attached carbon, confirming the C-H connectivity.

Proton Type Expected ¹H Chemical Shift Range (ppm) Carbon Type Expected ¹³C Chemical Shift Range (ppm)
Cyclopropane (CH₂)0.5 - 1.5Cyclopropane (CH₂)10 - 25
Piperidine (CH₂)2.5 - 3.5Piperidine (CH₂)40 - 55
Cyclohexanol (CH₂)1.5 - 2.5Cyclohexanol (CH₂)20 - 40
CH-OH3.5 - 4.5CH-OH60 - 75
NH1.0 - 3.0Spiro (C)30 - 50

Note: The exact chemical shifts would be dependent on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₃NO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The monoisotopic mass of this compound is 127.0997 Da. In an HRMS experiment, the protonated molecule ([M+H]⁺) would be observed, and its exact mass would be measured. This experimental value would then be compared to the calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct elemental composition.

Predicted mass spectrometry data for the hydrochloride salt of this compound suggests the following adducts could be observed uni.lu:

Adduct Calculated m/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkane rings would appear around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the cyclopropane and cyclohexane (B81311) rings would be expected to give rise to distinct signals in the Raman spectrum.

Functional Group Vibrational Mode Expected IR Absorption Range (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (amine)Stretching3300 - 3500 (medium)
C-H (alkane)Stretching2850 - 3000 (strong)
C-NStretching1000 - 1250 (medium)
C-OStretching1000 - 1200 (strong)

X-ray Crystallography for Definitive Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would reveal how individual molecules of this compound are arranged in the solid state. A key aspect of this would be the analysis of intermolecular interactions, particularly hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) suggests that hydrogen bonding would play a significant role in the crystal packing.

The analysis would likely reveal a network of intermolecular hydrogen bonds, where the hydroxyl and amine groups of one molecule interact with those of neighboring molecules. These interactions are crucial in stabilizing the crystal lattice.

Analysis of Cyclohexanone (B45756) Unit Conformation (e.g., Chair Conformation)

The X-ray crystal structure would provide unambiguous evidence for the conformation of the cyclohexanol ring. It is well-established that cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. Therefore, it is highly probable that the cyclohexanol ring in this compound exists in a chair conformation.

The crystallographic data would allow for the precise measurement of the dihedral angles within the ring, confirming the chair geometry. Furthermore, the orientation of the hydroxyl group (axial or equatorial) would be definitively determined. The spiro fusion to the cyclopropane ring would likely introduce some degree of distortion to the ideal chair conformation, and the extent of this distortion could be precisely quantified from the crystallographic data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a sample. This technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, leading to distinct CD spectra. A pure sample of one enantiomer will produce a CD spectrum, while its mirror image enantiomer will produce a spectrum of equal magnitude but opposite sign. A racemic mixture (a 50:50 mixture of both enantiomers) will show no CD signal, as the signals from the two enantiomers cancel each other out.

The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. This relationship forms the basis for the quantitative determination of enantiomeric excess. By measuring the CD signal of a sample with an unknown enantiomeric ratio and comparing it to the signal of a pure enantiomer standard, the enantiomeric excess can be calculated.

The process typically involves creating a calibration curve by plotting the known enantiomeric excess of a series of samples against their measured CD signal intensity at a specific wavelength (often the wavelength of maximum absorption, λmax). nih.gov This curve can then be used to determine the enantiomeric excess of an unknown sample. nih.gov The speed of analysis is a significant advantage of using optical signaling techniques like CD spectroscopy, with single measurements often completed in under a minute. nih.gov

Fourier transform vibrational circular dichroism (FT-VCD) is another chiroptical technique that can be used to monitor changes in enantiomeric excess over time. nih.gov This method, combined with chemometric analysis, allows for the determination of enantiomeric excess values from kinetic sets of VCD spectral data. nih.gov

While specific experimental CD data for this compound is not extensively available in the public domain, the following table illustrates hypothetical data that could be generated from a Circular Dichroism analysis to determine the enantiomeric excess of this compound.

Table 1: Hypothetical Circular Dichroism Data for the Determination of Enantiomeric Excess of this compound

SampleEnantiomeric Excess (%) of (+)-enantiomerCD Signal (mdeg) at λmax
1100+10.0
275+7.5
350+5.0
425+2.5
50 (racemic)0.0
6-25-2.5
7-50-5.0
8-75-7.5
9-100-10.0
Unknown SampleTo be determined+6.2

From the data in Table 1, a linear relationship between the enantiomeric excess and the CD signal is observed. By plotting this data and performing a linear regression, the enantiomeric excess of an unknown sample of this compound can be determined from its measured CD signal. In this hypothetical case, an unknown sample with a CD signal of +6.2 mdeg would correspond to an enantiomeric excess of 62% in favor of the (+)-enantiomer.

Computational and Theoretical Investigations of 5 Azaspiro 2.5 Octan 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For a compound like 5-Azaspiro[2.5]octan-8-ol, these calculations, typically performed using Density Functional Theory (DFT), provide insights into its stability, reactivity, and potential interaction sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

These orbital energies are also used to calculate various reactivity descriptors, which quantify aspects of a molecule's behavior in chemical reactions. These descriptors are crucial for predicting how the molecule might interact with biological targets. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorFormulaTypical Value (a.u.)Interpretation
Ionization Potential (I) I ≈ -EHOMO~0.25Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO~0.05Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2~0.10Resistance to change in electron distribution. nih.gov
Chemical Potential (μ) μ = -(I + A) / 2~-0.15Electron escaping tendency. nih.gov
Electrophilicity Index (ω) ω = μ² / (2η)~0.11Propensity to accept electrons. nih.gov

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations. They are based on typical ranges for similar organic molecules.

Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure of this compound is crucial for its function, particularly in a biological context. Its spirocyclic nature, which joins a cyclopropane (B1198618) and a piperidine (B6355638) ring through a single carbon atom, imparts significant rigidity and a distinct 3D shape. tandfonline.combldpharm.com Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This analysis typically begins with molecular mechanics, a computationally efficient method to explore a wide range of possible conformations. The most promising low-energy conformers are then subjected to more accurate, but computationally intensive, DFT calculations. mdpi.comresearchgate.net These calculations refine the geometries and provide accurate relative energies of the conformers, allowing for the identification of the most stable state. For this compound, key conformational questions would involve the chair/boat/twist-boat conformations of the piperidine ring and the orientation of the hydroxyl group (axial vs. equatorial).

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. tandfonline.comresearchgate.net By simulating the movements of atoms according to the principles of classical mechanics, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water.

These simulations are invaluable for:

Conformational Sampling: Ensuring that all relevant low-energy conformations have been identified.

Flexibility Analysis: Understanding which parts of the molecule are rigid and which are flexible.

Solvent Effects: Observing how interactions with solvent molecules influence the preferred shape and dynamics of the compound.

For a molecule intended for biological applications, MD simulations can reveal how it might adapt its shape upon approaching a protein binding site. tandfonline.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. DFT calculations can accurately predict NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between different isomers or conformers. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Carbon Atom Environment Predicted Chemical Shift (ppm)
C1, C2 Cyclopropane Ring 10 - 20
C3 Spirocenter 25 - 35
C4, C6 Piperidine (adjacent to N) 45 - 55
C7, C9 Piperidine 25 - 35
C8 Piperidine (with -OH) 60 - 70

Note: These are illustrative values based on standard chemical shift ranges for similar functional groups and structural motifs.

Ligand-Protein Interaction Modeling for Scaffold Optimization (Research Context)

The interest in azaspirocyclic scaffolds like this compound in medicinal chemistry stems from their inherent three-dimensionality. tandfonline.combldpharm.comresearchgate.net Unlike flat, aromatic molecules, spirocycles present their functional groups in well-defined vectors, which can lead to higher potency and selectivity for protein targets. pharmablock.com The introduction of a spiro-center increases the fraction of sp³-hybridized carbons, a property often correlated with improved solubility and metabolic stability, enhancing the drug-like properties of a molecule. bldpharm.com

Ligand-protein interaction modeling, or docking, is a computational technique used to predict how a molecule like this compound would bind to the active site of a target protein. unar.ac.id This process involves:

Defining the Binding Site: Identifying the pocket on the protein where the ligand is expected to bind.

Docking: Placing the 3D structure of the ligand into the binding site in various orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose, predicting the most favorable binding mode.

These modeling studies are critical for scaffold optimization. By understanding how the azaspiro[2.5]octane core orients the hydroxyl group and other potential substituents within a binding site, medicinal chemists can design new analogs with improved interactions and, consequently, enhanced biological activity. tandfonline.comtandfonline.com

Exploration of Reaction Mechanisms and Chemical Transformations Involving 5 Azaspiro 2.5 Octan 8 Ol

Mechanistic Pathways of Spirocyclization Reactions

The synthesis of the 5-azaspiro[2.5]octane framework, which marries a piperidine (B6355638) ring with a cyclopropane (B1198618) ring, can be envisioned through several strategic disconnections. A plausible and convergent approach would involve the formation of the spirocyclic core via an intramolecular cyclization. One such hypothetical pathway could commence from a suitably functionalized piperidine precursor.

For instance, a piperidin-4-one derivative could serve as a key intermediate. Reaction with a sulfur ylide, such as dimethylsulfonium methylide in a Corey-Chaykovsky reaction, would form a spiro-epoxide. Subsequent nucleophilic ring-opening of the epoxide with an amine, followed by functional group manipulation, could lead to the desired azaspiro[2.5]octan-8-ol.

Alternatively, a strategy involving the formation of the cyclopropane ring at a later stage is also conceivable. An appropriately substituted piperidine bearing an exocyclic double bond at the 4-position could undergo cyclopropanation. Modern enzymatic methods, such as those employing carbene transferases, have shown remarkable efficiency and stereocontrol in the cyclopropanation of N-heterocycles to furnish azaspiro[2.y]alkanes chemrxiv.org. This biocatalytic approach could offer a green and highly selective route to the 5-azaspiro[2.5]octane core chemrxiv.org.

A general representation of a potential synthetic approach is outlined below:

Starting MaterialReagent/ConditionIntermediateProduct
N-protected 4-piperidone1. Wittig reagent (e.g., Ph3P=CH2) 2. Simmons-Smith or Diazomethane/Pd(OAc)2N-protected 4-methylenepiperidineN-protected 5-azaspiro[2.5]octane
N-protected 4-piperidone1. Corey-Chaykovsky reagent (Me3S+I-/base)N-protected 1-oxa-5-azaspiro[2.5]octaneN-protected 5-azaspiro[2.5]octan-4-ol

Electrophilic Amination Reactions Utilizing Related Oxaziridines

While there are no specific reports on oxaziridines derived from 5-Azaspiro[2.5]octan-8-ol, the broader class of oxaziridines are well-established reagents for electrophilic amination. These three-membered rings containing nitrogen and oxygen are effective at transferring a nitrogen atom to a variety of nucleophiles. Should this compound be converted to its corresponding N-H or N-sulfonyl oxaziridine (B8769555), it could theoretically serve as an aminating agent. The inherent strain of the oxaziridine ring facilitates its opening upon attack by a nucleophile.

The reactivity of such a hypothetical oxaziridine would be influenced by the substituent on the nitrogen atom. N-Sulfonyloxaziridines are known to be potent electrophilic aminating agents. The general mechanism for electrophilic amination by an oxaziridine involves the nucleophilic attack on the nitrogen atom of the oxaziridine, with the subsequent cleavage of the weak N-O bond.

Nucleophilic Addition and Ring-Opening Processes of the Spirocyclic Aziridine/Azacyclopropane Moiety

The this compound structure contains a cyclopropane ring, which is known to exhibit properties akin to a double bond due to its high ring strain and p-character of its C-C bonds. Consequently, this ring is susceptible to cleavage by various reagents under specific conditions. Nucleophilic ring-opening of the cyclopropane moiety would likely require activation, for instance, by protonation of the alcohol or the amine, or by coordination to a Lewis acid.

The regioselectivity of the ring-opening would be dictated by both steric and electronic factors. Attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclopropane ring would lead to a substituted piperidine derivative. The reaction would proceed via an SN2-like mechanism, with the nucleophile approaching from the backside of the C-C bond being broken. The inherent strain of the three-membered ring provides the thermodynamic driving force for such reactions nih.govnih.gov.

Functional Group Interconversions and Derivatizations at the Hydroxyl and Nitrogen Centers

The this compound molecule possesses two key functional groups amenable to a wide range of transformations: a secondary amine and a secondary alcohol.

At the Nitrogen Center:

The secondary amine in the piperidine ring is a nucleophilic site and can undergo a variety of common derivatizations. These include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield sulfonamides. This is a common method for the derivatization of secondary amines nih.gov.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination) could be employed to introduce aryl groups.

At the Hydroxyl Center:

The secondary alcohol is also a versatile functional handle. Potential transformations include:

Oxidation: Oxidation to the corresponding ketone, 5-azaspiro[2.5]octan-8-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Conversion into ethers via Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide.

Halogenation: Replacement of the hydroxyl group with a halogen using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

A summary of potential derivatization reactions is presented below:

Functional GroupReagent ClassResulting Functional Group
Secondary AmineAlkyl HalideTertiary Amine
Secondary AmineAcyl ChlorideAmide
Secondary AmineSulfonyl ChlorideSulfonamide
Secondary AlcoholOxidizing AgentKetone
Secondary AlcoholCarboxylic Acid/Acyl HalideEster
Secondary AlcoholAlkyl Halide (with base)Ether

Catalytic Transformations Mediated by this compound Derived Catalysts

Chiral amines and amino alcohols are privileged structures in asymmetric catalysis, often serving as ligands for transition metals or as organocatalysts themselves. Given that this compound is a chiral molecule (assuming it is not a racemic mixture), it has the potential to be developed into a catalyst for asymmetric transformations.

Derivatization of the nitrogen and/or oxygen atoms could allow for the coordination of various metal centers. For example, the synthesis of a Schiff base by condensation of the secondary amine (following oxidation of the alcohol to a ketone and subsequent reaction at the alpha-position) with a primary amine could yield a ligand capable of coordinating to metals.

Furthermore, the amino alcohol moiety itself can act as a chiral ligand for metals such as titanium, ruthenium, or rhodium, which are commonly used in asymmetric hydrogenation, transfer hydrogenation, and other enantioselective transformations. The rigid spirocyclic backbone could enforce a specific geometry around the metal center, potentially leading to high levels of stereocontrol in catalytic reactions. While no specific applications of catalysts derived from this compound have been reported, the structural motifs present in the molecule are reminiscent of those found in successful chiral catalysts.

Application of 5 Azaspiro 2.5 Octan 8 Ol As a Versatile Chemical Scaffold in Academic Research

Scaffold Design for Conformational Control in Molecular Systems

The rigid nature of the 5-azaspiro[2.5]octan-8-ol scaffold is one of its most valuable attributes in the design of complex molecular systems. By incorporating this framework, chemists can exert significant control over the spatial arrangement of functional groups, a critical factor in determining a molecule's interaction with biological targets.

In contrast to flexible aliphatic chains or flat aromatic rings, spirocycles introduce a distinct and rigid three-dimensional geometry into a molecule. The 5-azaspiro[2.5]octane core, by virtue of its spirocyclic fusion of a six-membered piperidine (B6355638) ring and a three-membered cyclopropane (B1198618) ring, forces substituents into well-defined spatial orientations. This rigidity reduces the number of accessible conformations a molecule can adopt, which can be highly beneficial. By locking a molecule into a bioactive conformation—the specific shape required to bind to a biological target like an enzyme or receptor—the entropic penalty of binding is reduced, potentially leading to enhanced potency and selectivity. bldpharm.comchemrxiv.org

The presence of the sp³-hybridized quaternary spirocenter is key to this effect, creating a scaffold with a higher fraction of sp³ carbons (Fsp³). A higher Fsp³ count is often correlated with greater success in clinical development, as it promotes escape from the "flatland" of traditional aromatic-heavy drug candidates and leads to improved physicochemical properties. bldpharm.com Recent research has increasingly focused on azaspirocycles for their ability to improve biological activities and optimize pharmacokinetics by embedding this three-dimensionality. namiki-s.co.jp

The defined, non-planar structure of this compound provides an expanded set of spatial vectors for chemical interactions compared to more conventional, planar scaffolds. chemrxiv.org Functional groups can be placed at distinct angles and distances from one another, allowing for a more precise and comprehensive exploration of the chemical space around a biological target.

For instance, the axial and equatorial positions on the piperidine ring, combined with the unique orientation of the cyclopropane ring and the hydroxyl group at the 8-position, create a multi-directional presentation of substituents. This allows medicinal chemists to design molecules that can simultaneously engage with multiple pockets or sub-sites within a target protein. This multi-vector approach is crucial for developing compounds with high affinity and specificity. The conformational properties of related 1-oxa-2-azaspiro[2.5]octane derivatives have been successfully analyzed using NMR spectroscopy, confirming that the stereoelectronic effects of substituents lead to predictable and well-defined molecular shapes. nih.gov

Role as a Bioisostere in Medicinal Chemistry Research

Bioisosterism, the strategy of replacing one chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold serves as an innovative bioisostere for common saturated heterocycles, offering a way to fine-tune molecular properties to overcome research hurdles.

The piperidine ring is a ubiquitous feature in many approved drugs. However, its conformational flexibility can sometimes be a liability. The 5-azaspiro[2.5]octane core can be viewed as a rigidified, three-dimensional analogue of piperidine. By replacing a simple piperidine or morpholine (B109124) ring with this scaffold, researchers can maintain the core nitrogen atom for key interactions while introducing conformational constraint. enamine.net This strategy has been validated with similar scaffolds; for example, 1-azaspiro[3.3]heptane has been successfully used as a bioisostere for piperidine, resulting in potent analogues of existing drugs. enamine.netresearchgate.net The incorporation of the cyclopropane ring adds structural novelty and can alter the way the molecule is recognized by both target proteins and metabolic enzymes.

Introducing the this compound scaffold can significantly impact a compound's physicochemical profile. Properties such as lipophilicity (measured as logP or logD), solubility, and basicity (pKa) can be modulated through this bioisosteric replacement. bldpharm.comresearchgate.net High lipophilicity is often a cause of failure for drug candidates due to poor metabolic stability and off-target toxicity. Research on other azaspirocycles has demonstrated that their incorporation can lead to a desirable decrease in lipophilicity. researchgate.net For example, the replacement of a morpholine ring with various azaspirocycle scaffolds in a series of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to compounds with lower logD values and improved metabolic stability. bldpharm.com The presence of the hydroxyl group on the this compound further enhances polarity, likely contributing to reduced lipophilicity and improved aqueous solubility compared to a non-hydroxylated analogue.

Scaffold ComparisonKey Structural FeatureTypical Impact on Lipophilicity (logD)Conformational Flexibility
PiperidineFlexible 6-membered ringBaselineHigh (chair-boat interconversion)
MorpholineFlexible 6-membered ring with etherLower than piperidineHigh
Azaspiro[2.5]octaneRigid spirocyclic systemGenerally lower than piperidineLow (conformationally restricted)

Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in chemical biology to generate libraries of structurally complex and diverse small molecules for high-throughput screening. cam.ac.ukcam.ac.uk The goal of DOS is not to synthesize a single target molecule, but to efficiently produce a wide range of different molecular skeletons to explore novel areas of chemical space and identify new biological probes or drug leads. semanticscholar.orgbiorxiv.org

The this compound compound is an excellent building block for DOS campaigns. Its rigid and three-dimensional core provides a strong foundation for creating skeletal diversity. researchgate.net Starting from this single scaffold, a multitude of derivatives can be generated through reactions targeting its three key functional handles:

The secondary amine of the piperidine ring.

The hydroxyl group at the 8-position.

The C-H bonds on the cyclopropane and piperidine rings.

By applying different reaction pathways to these sites, a single starting material can branch out into a library of compounds with highly varied structures, shapes, and functional group displays. This approach efficiently populates chemical libraries with novel, sp³-rich molecules that are underrepresented in typical screening collections, thereby increasing the probability of discovering compounds with unique biological activities. cam.ac.ukresearchgate.net

Generation of Diverse Fused, Bridged, and Spirocyclic Ring Systems

While direct research on the utilization of this compound in the generation of diverse ring systems is not extensively documented, the inherent reactivity of its functional groups—a secondary amine and a secondary alcohol—makes it a prime candidate for such chemical transformations. The strategic placement of these functionalities on the spirocyclic framework allows for a multitude of synthetic manipulations.

The secondary amine can serve as a nucleophile or as a handle for the introduction of various substituents, which can then participate in intramolecular cyclization reactions to form fused or bridged ring systems. For instance, acylation of the amine followed by a Pictet-Spengler or Bischler-Napieralski type reaction could lead to the formation of novel polycyclic scaffolds. Similarly, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular substitution reactions with a suitably positioned nucleophile on a side chain attached to the nitrogen atom, thereby generating bridged structures.

Furthermore, the existing spirocyclic core of this compound provides a rigid and defined three-dimensional starting point. This pre-organized structure can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex molecules. The cyclopropane ring introduces conformational rigidity and a unique spatial arrangement of substituents, which can be exploited in the design of novel molecular frameworks.

Creation of Lead-Like Libraries for Chemical Biology Studies

The concept of "lead-likeness" is crucial in modern drug discovery, referring to compounds that possess physicochemical properties amenable to optimization into clinical candidates. Lead-like molecules typically have lower molecular weight, moderate lipophilicity, and a sufficient number of hydrogen bond donors and acceptors. The this compound scaffold is well-suited for the generation of lead-like libraries for several reasons.

Its relatively small and rigid structure provides a good starting point for the addition of diversity elements without excessively increasing the molecular weight. The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor/donor (the alcohol) allows for the modulation of polarity and the formation of specific interactions with biological targets.

A hypothetical library based on the this compound scaffold could be constructed by decorating the amine and alcohol functionalities with a variety of building blocks. For example, a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates could be coupled to the amine, while the alcohol could be etherified or esterified with a range of alkyl or aryl groups. This approach would rapidly generate a library of compounds with diverse physicochemical properties, suitable for screening against a wide array of biological targets in chemical biology studies.

Table 1: Physicochemical Properties of a Hypothetical Lead-Like Library Based on this compound

ScaffoldR1 (at N-5)R2 (at O-8)Molecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundHH127.180.522
Derivative 1AcetylH169.220.212
Derivative 2HBenzyl217.302.512
Derivative 3MethylsulfonylH205.27-0.113
Derivative 4PhenylcarbamoylMethyl260.332.813

Note: The data in this table is illustrative and based on calculated values for hypothetical derivatives to demonstrate the concept of a lead-like library.

Integration into Peptidomimetics and Constrained Systems

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid spirocyclic framework of this compound makes it an attractive scaffold for the design of constrained peptidomimetics.

By incorporating the this compound core into a peptide sequence, it is possible to induce specific conformations and restrict the conformational flexibility of the resulting molecule. This can lead to increased receptor binding affinity and selectivity. The secondary amine of the scaffold can be used to link to the C-terminus of one amino acid, while a carboxylic acid functionality, introduced by modifying the hydroxyl group, can be linked to the N-terminus of another amino acid.

The defined stereochemistry of the spirocyclic system can be used to orient the side chains of the flanking amino acids in a precise manner, mimicking the secondary structures of peptides, such as β-turns or α-helices. This approach can be particularly useful in targeting protein-protein interactions, which are often mediated by extended and flexible peptide loops.

Exploration of Biological Activity Mechanisms (In Vitro Studies)

Impact on Target Binding Potency and Selectivity

The rigid three-dimensional structure of spirocyclic scaffolds can significantly impact target binding. Research on a series of 6-azaspiro[2.5]octane derivatives has demonstrated their potential as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. This suggests that the 5-azaspiro[2.5]octane core could also serve as a valuable scaffold for modulating the activity of G-protein coupled receptors (GPCRs) and other protein targets.

The defined spatial arrangement of substituents on the this compound core can allow for precise interactions with the binding pocket of a target protein. By systematically modifying the substituents at the amine and alcohol positions, it is possible to perform structure-activity relationship (SAR) studies to optimize binding potency and selectivity. The rigidity of the scaffold can reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.

Antimicrobial and Antitubercular Activity Mechanisms in Research Models

Although there is no direct evidence for the antimicrobial or antitubercular activity of this compound, related diazaspiro[3.4]octane derivatives have shown promising results. Specifically, a nitrofuran carboxamide chemotype derived from a 2,6-diazaspiro[3.4]octane building block has been identified as a remarkably potent antitubercular lead.

In vitro studies to explore this potential would involve screening a library of this compound derivatives against a panel of pathogenic bacteria and fungi. Subsequent mechanistic studies could then be employed to identify the molecular targets of the active compounds and elucidate their mode of action.

Table 2: Antitubercular Activity of a Related Diazaspiroalkane Derivative

CompoundScaffoldMIC against M. tuberculosis H37Rv (µg/mL)
17 2,6-diazaspiro[3.4]octane0.016

Source: Adapted from research on nitrofuran carboxamide chemotypes. This data is for a related but different scaffold and is presented to illustrate the potential of azaspirocyclic systems in antimicrobial research.

Advanced Research Topics and Future Directions for 5 Azaspiro 2.5 Octan 8 Ol

Development of Novel Asymmetric Synthesis Methodologies

The creation of enantiomerically pure 5-Azaspiro[2.5]octan-8-ol is crucial for its potential applications in medicinal chemistry, where stereochemistry often dictates biological activity. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.gov This approach avoids the use of metal catalysts, offering a greener and often more economical synthetic route. nih.gov

Future research will likely focus on the development of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to control the stereoselective formation of the spirocyclic core. A potential strategy involves the asymmetric Michael addition of a nucleophile to a cyclopropylidene-containing precursor, followed by an intramolecular cyclization. The catalyst would be instrumental in establishing the desired stereochemistry at the spirocenter.

Another promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov A diversity-oriented synthesis approach could be employed to generate a library of 5-azaspiro[2.5]octane derivatives with various substituents. nih.gov

Methodology Catalyst/Reagent Type Potential Advantages Key Challenge
Asymmetric Organocatalysis Chiral Amines, Phosphoric Acids, Squaramides High enantioselectivity, metal-free, mild conditions Development of a catalyst specific to the spirocyclization step
Multicomponent Reactions Zirconocene hydrochloride, Organocatalysts High efficiency, molecular diversity from simple precursors Controlling multiple stereocenters simultaneously
Diastereoselective Cyclization Substrate control with chiral auxiliaries Predictable stereochemical outcome Multiple synthetic steps for auxiliary attachment and removal

Exploration of C-H Functionalization Strategies for Spirocyclic Systems

Direct C-H functionalization has become a transformative strategy in organic synthesis, enabling the modification of molecules at positions previously considered unreactive. For a saturated scaffold like this compound, C-H functionalization offers a direct route to introduce new functional groups without the need for pre-functionalized starting materials.

Research in this area would explore the selective activation of C-H bonds on both the cyclopropane (B1198618) and piperidine (B6355638) rings. Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, could be a powerful tool. The hydroxyl group at C-8 or the amine at position 5 could potentially serve as directing groups. Challenges include overcoming the inherent inertness of C(sp³)-H bonds and controlling the regioselectivity of the functionalization.

C-H Functionalization Approach Potential Reagents/Catalysts Target C-H Bonds Potential Applications
Directed C-H Activation Palladium, Rhodium, or Iridium catalysts C-H bonds proximal to the N or O atoms Introduction of aryl, alkyl, or other functional groups
Radical-mediated C-H Functionalization Photoredox catalysts, radical initiators Unactivated C-H bonds on the carbocyclic rings Late-stage modification of the spirocyclic core
Carbene/Nitrene Insertion Diazo compounds, azides with metal catalysts Various C-H bonds depending on sterics and electronics Formation of new C-C or C-N bonds

Photochemical and Electrochemical Approaches in Spirocycle Synthesis

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods to drive reactions under mild conditions, often with unique selectivity. rsc.org These approaches offer sustainable alternatives to traditional thermal methods.

The synthesis of the 5-azaspiro[2.5]octane skeleton could potentially be achieved through a photochemically induced [2+2] cycloaddition, followed by ring expansion. Alternatively, an electrochemically driven dearomative spirocyclization could construct the spirocyclic core. rsc.org Such methods circumvent the need for harsh reagents and can often be performed at room temperature, minimizing side reactions. rsc.org

Method Key Principle Potential Advantages for Spirocycle Synthesis
Photochemistry Use of light to promote chemical reactions Access to unique excited-state reactivity, mild reaction conditions, high spatial and temporal control.
Electrochemistry Use of electric current to drive redox reactions Avoids stoichiometric oxidants/reductants, precise control of reaction potential, can enable difficult transformations. rsc.org

Application in Complex Natural Product Synthesis and Analogs

Spirocyclic scaffolds are prevalent in a wide array of natural products with significant biological activities. nih.gov While this compound itself has not been identified in a natural product, its core structure is a valuable building block for the synthesis of analogs of more complex molecules. The rigid spirocyclic framework can be used to mimic or constrain the conformations of bioactive peptides or other natural products, potentially leading to enhanced potency or selectivity. nih.gov

Future work could involve incorporating the this compound motif into the synthesis of analogs of known bioactive compounds to explore structure-activity relationships. Its unique three-dimensional shape could lead to novel interactions with biological targets.

Natural Product Class Example Relevance of Azaspirocyclic Core
Alkaloids Cephalotaxus alkaloids The spirocyclic core is essential for biological activity.
Terpenoids Fredericamycin A The spiro-fused ring system defines the molecule's shape and function.
Polyketides Griseofulvin The spirocyclic structure contributes to the antifungal properties.

Advanced Studies on Supramolecular Interactions and Self-Assembly of Spirocycles

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. youtube.com The well-defined, rigid structure of this compound makes it an interesting candidate for studies in molecular recognition and self-assembly.

The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, while the hydrocarbon framework can engage in van der Waals interactions. By modifying the scaffold with additional functional groups, it could be designed to act as a "host" for specific "guest" molecules, with potential applications in sensing or separation technologies. Furthermore, appropriately functionalized derivatives could self-assemble into well-ordered materials such as gels or liquid crystals.

Supramolecular Application Key Molecular Features Potential Outcome
Host-Guest Chemistry Pre-organized cavity and binding sites (H-bonding, hydrophobic) Selective binding of small molecules or ions. youtube.com
Molecular Recognition Specific arrangement of functional groups for complementary interactions Development of sensors or probes for biological molecules.
Self-Assembly Directional non-covalent interactions Formation of ordered materials like gels, films, or crystals.
Crystal Engineering Control over intermolecular interactions in the solid state Design of crystalline materials with specific properties.

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Design

These programs learn from vast databases of chemical reactions and can predict the most likely disconnections in a target molecule to identify simpler, commercially available starting materials. mit.edu Beyond retrosynthesis, AI and ML can be used for de novo drug design, where algorithms generate novel molecular structures with predicted high affinity for a specific biological target. The this compound scaffold could be used as a starting point for such generative models to design new drug candidates.

AI/ML Application Description Potential Impact on this compound Research
Retrosynthesis Prediction Algorithms predict synthetic routes by working backward from the target molecule. arxiv.org Faster identification of viable and efficient synthetic pathways.
Reaction Outcome Prediction Models predict the products and yields of unknown reactions. De-risking of synthetic routes before performing experiments.
***De Novo* Design** Generative models create novel molecules with desired properties. Design of new this compound derivatives with optimized biological activity.
Property Prediction AI models predict physicochemical and ADMET properties. Early-stage filtering of potential drug candidates to reduce late-stage failures.

Q & A

Q. Methodological Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilicity in cyclization steps.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates.
  • Yield Improvement : Use of scavengers (e.g., molecular sieves) to remove water or byproducts .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Focus
Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic geometry and hydroxyl group position. 1^1H-15^{15}N HMBC can resolve azaspiro nitrogen environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • Chromatography : HPLC with chiral columns for enantiomeric purity assessment, critical for pharmacological applications .

Q. Advanced Validation :

  • X-ray Crystallography : Definitive proof of stereochemistry, though requires high-purity crystals .
  • Dynamic NMR : To study conformational flexibility in the spirocyclic system .

How can researchers address challenges in the stereoselective synthesis of this compound derivatives?

Advanced Research Focus
Stereoselectivity challenges arise from the rigid spirocyclic framework:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to direct spirocycle formation .
  • Asymmetric Catalysis : Chiral phase-transfer catalysts (PTCs) or organocatalysts to control axial chirality .
  • Chromatographic Resolution : Preparative HPLC or simulated moving bed (SMB) chromatography to separate diastereomers .

Q. Case Study :

  • Phase-Transfer Catalysis : The use of (R)-configured PTCs in spirocyclic ammonium salts significantly improves enantiomeric excess (ee >90%) .

What strategies are recommended for resolving contradictory data in reaction mechanisms involving this compound?

Advanced Research Focus
Contradictions often arise in mechanistic studies or synthetic reproducibility:

  • Isotopic Labeling : 18^{18}O or 15^{15}N labeling to trace hydroxyl group behavior in ring-opening/closing reactions .
  • Computational Modeling : DFT calculations to predict transition states and validate proposed pathways (e.g., Baldwin’s rules for cyclization) .
  • Cross-Validation : Replicate experiments under varying conditions (e.g., solvent, catalyst loading) to identify outlier results .

Q. Example :

  • Discrepancies in cyclization rates may stem from trace metal impurities; use of chelating agents (e.g., EDTA) can resolve inconsistencies .

How should safety protocols be adapted when scaling up the synthesis of this compound in laboratory settings?

Basic Research Focus
Safety considerations for scale-up:

  • PPE Requirements : Chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods to mitigate exposure risks .
  • Handling Sensitive Intermediates : Avoid dust formation; use inert atmospheres (N2_2/Ar) for moisture-sensitive steps .
  • Waste Management : Neutralize acidic/byproduct streams before disposal, adhering to OSHA HCS guidelines .

Q. Advanced Protocols :

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression and detect exothermic events .

What are the key considerations for designing bioactivity studies of this compound derivatives?

Advanced Research Focus
For pharmacological applications:

  • Target Selection : Prioritize enzymes/receptors with known spirocycle interactions (e.g., ADAM inhibitors or neurotransmitter modulators) .
  • In Vitro Assays : Use cell lines expressing target proteins (e.g., HEK293 for GPCR studies) to evaluate binding affinity .
  • Toxicity Screening : Ames test or hepatocyte viability assays to assess genotoxicity and metabolic stability .

Q. Data Interpretation :

  • SAR Analysis : Correlate substituent effects (e.g., hydroxyl vs. ether groups) with bioactivity trends .

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Reactant of Route 1
5-Azaspiro[2.5]octan-8-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.